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molecular formula C12H19NO2 B8374286 Ethyl 3-sec-butyl-5-methyl-1H-pyrrole-2-carboxylate

Ethyl 3-sec-butyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B8374286
M. Wt: 209.28 g/mol
InChI Key: TVUFEWDARVHURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420810B2

Procedure details

Ammonium acetate (92.5 g) was added to the acetic acid solution (430 mL) of the compound prepared in Example 16 under argon gas atmosphere. The reaction mixture was stirred at 100° C. for an hour. Water was added to the reaction mixture, and the reaction mixture was stirred for an hour. A precipitate was filtrated. The precipitate which was filtrated was dissolved in methylene chloride again, and the solution was purified by column chromatography on silica gel (ethyl acetate:n-hexane=1:3) to obtain a title compound (44.1 g) having the following physical data.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+].C(O)(=O)C.O[N:11]=[C:12]([CH:18]([CH2:23][C:24](=O)[CH3:25])[CH:19]([CH3:22])[CH2:20][CH3:21])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>O>[CH:19]([C:18]1[CH:23]=[C:24]([CH3:25])[NH:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14])([CH2:20][CH3:21])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
92.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
430 mL
Type
reactant
Smiles
C(C)(=O)O
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C(=O)OCC)C(C(CC)C)CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an hour
FILTRATION
Type
FILTRATION
Details
A precipitate was filtrated
FILTRATION
Type
FILTRATION
Details
The precipitate which was filtrated
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methylene chloride again
CUSTOM
Type
CUSTOM
Details
the solution was purified by column chromatography on silica gel (ethyl acetate:n-hexane=1:3)

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C1=C(NC(=C1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 44.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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